[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Drug Delivery Lyotropic Liquid Crystals Nanocarrier Engineering

Generic diolein products are mixed isomers (~85% 1,3-, ~15% 1,2-, almost exclusively cis), causing batch-to-batch variability in nanoparticle phase behavior and enzyme kinetics. (S)-1,2-Dielaidin is a stereochemically defined 1,2-diacylglycerol with trans (E) double bonds that eliminates this variability. - Guarantees access to inverted hexagonal (HII) phases not achievable with 1,3-diolein - Activates PKC with an EC50 of 1.0 μM; negligible off-target membrane perturbation vs. short-chain DAGs - Stereodefined (S)-configuration avoids HSL-driven enantiomeric enrichment artifacts in enzyme assays

Molecular Formula C39H72O5
Molecular Weight 621.0 g/mol
Cat. No. B12331103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Molecular FormulaC39H72O5
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+
InChIKeyAFSHUZFNMVJNKX-XPWSMXQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dielaidin: Identity and Physicochemical Baseline


The compound [3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a 1,2-diacylglycerol (1,2-DAG) in which both esterified fatty acids are the trans (E) isomer of octadec-9-enoic acid (elaidic acid), distinguishing it from the far more common cis (Z) diolein [1]. With molecular formula C₃₉H₇₂O₅, molecular weight 621.00 g/mol, and a defined (S) stereocenter at the glycerol C2 position, this compound is formally (S)-1,2-dielaidin . The trans double-bond geometry confers elevated melting point and altered molecular packing relative to cis-diolein, directly impacting procurement decisions where thermal stability, crystallization behavior, or membrane-perturbing potency are critical experimental variables .

Geometry Trans (E) elaidoyl chains elevate melting point and alter molecular packing relative to cis-diolein; suitable for thermal stability and crystallization studies.
Stereochemistry Stereochemically defined (S)-1,2-glycerol backbone is essential for reproducible phase behavior, membrane biophysics, and enzyme stereospecificity experiments.

Why Generic Diolein Cannot Substitute for 1,2-Dielaidin


Commercial 'diolein' (CAS 25637-84-7) is overwhelmingly a mixed-isomer product composed of approximately 85% 1,3-diolein and only 15% 1,2-diolein, and is almost exclusively the cis (Z) isomer [1]. Positional isomerism (1,2- vs 1,3-) dictates nanoparticle internal architecture—spanning lamellar, inverse hexagonal, and discontinuous cubic phases—when used in pH-responsive nanocarrier formulations [2]. The 1,2-isomer is demonstrably more potent than 1,3-diolein in promoting the inverted hexagonal (HII) phase and increasing membrane leakage and fusion rates [3]. Furthermore, hormone-sensitive lipase (HSL) shows pronounced stereopreference for the sn-3 position, yielding enantiomeric enrichment of residual 1,2-sn-diolein during hydrolysis, meaning racemic or isomeric mixtures produce confounding results in enzymatic assays [4]. Substituting with generic diolein therefore introduces uncontrolled variables in phase behavior, membrane biophysics, and enzyme kinetics.

Positional Isomer Mismatch
Commercial diolein is approximately 85% 1,3-isomer; replacing 1,2-isomer with mixed isomers shifts internal nanoparticle architecture among lamellar, hexagonal, and cubic phases.
Membrane Destabilization Potency
1,2-diolein reportedly exhibits higher potency in hexagonal phase promotion and vesicle leakage than 1,3-diolein; isomer substitution may alter membrane biophysics readouts.
Enzyme Stereospecificity
Hormone-sensitive lipase preferentially hydrolyzes the sn-3 ester; racemic or mixed-isomer substrates produce uncontrolled enantiomeric enrichment, confounding kinetic analysis.

Quantitative Differentiation Evidence vs. Closest Analogs


Nanoparticle Internal Architecture Dictated by Positional Isomerism

When formulated with 2-hydroxyoleic acid (2OHOA) into pH-responsive nanoparticles, 1,2-diolein and 1,3-diolein drive formation of fundamentally different internal liquid-crystalline architectures, spanning lamellar (Lα), inverse hexagonal (HII), and discontinuous micellar cubic (Fd3m) phases in lipid composition- and pH-dependent manners. The structural features and colloidal transformations were characterized by synchrotron small-angle X-ray scattering (SAXS), cryo-transmission electron microscopy (cryo-TEM), and nanoparticle tracking analysis (NTA) [1]. This means a formulator cannot predictably substitute generic mixed-isomer diolein for the pure 1,2-isomer without altering the internal nanostructure and, consequently, drug release kinetics and colloidal stability.

Nanoparticle Phase Architecture
Head-to-head
1,2-diolein + 2OHOA: Lα, HII, Fd3m phases; 1,3-diolein + 2OHOA: distinctly different phase map under identical conditions.
Positional isomer identity governs internal nanostructure; isomer purity is a critical specification for nanocarrier design.
Phase boundaries are composition- and pH-dependent; see full SAXS phase diagrams in source.
Drug Delivery Lyotropic Liquid Crystals Nanocarrier Engineering

1,2-Diolein Is More Potent in Promoting Hexagonal Phase and Membrane Destabilization

In N-methyldioleoylphosphatidylethanolamine (N-methyl-DOPE) dispersions studied by ³¹P NMR spectroscopy, both 1,2-diolein and 1,3-diolein lower the threshold temperature of the isotropic phase and promote the hexagonal HII phase. However, a direct comparison revealed that 1,2-diolein is distinctly more potent than 1,3-diolein in both promoting the hexagonal phase and increasing rates of vesicle leakage and membrane fusion [1]. The isotropic threshold temperature strongly correlates with the Lα-HII phase transition temperature (TH), and the differential potency of the two isomers persists across multiple readouts of membrane destabilization.

Hexagonal Phase Promotion
Head-to-head
1,2-diolein > 1,3-diolein in promoting HII phase and increasing membrane leakage/fusion rates (³¹P NMR, N-methyl-DOPE).
Differential potency supports isomer-specific selection for membrane curvature and fusion studies.
Quantitative rate constants available in full text.
Membrane Biophysics Phase Behavior Lipid Additives

PKC Activation Potency Profile of 1,2-Diolein

In a comparative study of synthetic diacylglycerols using purified rat brain Ca²⁺- and phospholipid-dependent protein kinase C (PKC), L-α-1,2-dioleoyl glycerol (DO, i.e., 1,2-diolein) activated PKC with a half-maximum stimulation concentration of 1.0 μM. This places DO at an intermediate potency between 1-oleoyl-2-acetylglycerol (OAG, EC50 = 0.2 μM) and 1,2-dioctanoylglycerol (diC8, EC50 = 2.0 μM) [1]. Notably, in intact neutrophil assays (superoxide generation, membrane depolarization), diC8 and OAG produced strong effects while DO produced no measurable response, demonstrating that the longer-chain DO has fundamentally different membrane permeability and cellular access characteristics despite being a competent PKC activator in cell-free systems [1].

PKC Activation Profile
Cross-study
EC50: 1.0 μM (1,2-diolein), 0.2 μM (OAG), 2.0 μM (diC8) in cell-free rat brain PKC assay.
Intermediate potency and distinct cellular permeability compared to short-chain DAGs; useful for modeling endogenous membrane-generated DAG.
1,2-diolein produced no measurable response in intact neutrophil assays.
Protein Kinase C Signal Transduction Cell Biology

Stereospecific Discrimination by Hormone-Sensitive Lipase

Using racemic 1,2(2,3)-sn-diolein as substrate and chiral-stationary-phase HPLC for enantiomeric separation, hormone-sensitive lipase (HSL) was shown to preferentially hydrolyze 2,3-sn-diolein over 1,2-sn-diolein. The enantiomeric excess (ee%) of residual 1,2-sn-diolein increased with the extent of hydrolysis, reaching a maximum ee% of 36% at 42% substrate hydrolysis [1]. This stereopreference for the sn-3 position is unique to HSL among mammalian lipolytic carboxylester hydrolases tested [1]. Consequently, any experiment employing racemic or mixed-isomer diolein will experience progressive enantiomeric enrichment of the 1,2-sn species during HSL-catalyzed reactions, systematically biasing kinetic measurements.

HSL Stereospecific Hydrolysis
Head-to-head
ee% of residual 1,2-sn-diolein reached 36% at 42% hydrolysis; 2,3-sn-diolein preferentially hydrolyzed by HSL.
Stereodefined (S)-1,2-diolein eliminates time-dependent substrate enrichment for enzyme kinetic studies.
Racemic substrate produces confounding enantiomeric composition changes.
Lipid Metabolism Enzymology Stereochemistry

Lipase-Mediated Synthesis Achieves High 1,2-Diolein Isomer Selectivity

In a systematic evaluation of 1,3-regioselective lipases for the synthesis of 1,2-diolein via ethanolysis of triolein in aqueous/organic two-phase systems, Pseudomonas fluorescens lipase produced 1,2-diolein in 58% yield with an isomer composition of 93:7 (1,2-:1,3-diolein) [1]. By contrast, Rhizopus oryzae lipase favored 2-monoolein production (76% yield, 99:1 isomer composition). This demonstrates that biocatalytic routes can deliver 1,2-diolein with high positional isomer purity, whereas commercial chemical synthesis yields predominantly the 1,3-isomer (~85%) [2].

Lipase-Mediated Isomer Purity
Cross-study
P. fluorescens lipase: 58% yield, 93:7 (1,2-:1,3-); commercial mixed isomer: ~15:85.
Biocatalytic route enables high 1,2-isomer enrichment; chemical synthesis favors 1,3-isomer.
Comparison to commercial diolein (CAS 25637-84-7).
Biocatalysis Lipid Synthesis Isomer Purity

Diolein Stabilizes Bicontinuous Cubic Phases in Liquid Crystalline Systems

In monoolein (MO)/water and phytantriol/water liquid crystalline drug delivery systems loaded with propranolol hydrochloride, addition of diolein was employed specifically to stabilize bicontinuous cubic phases and prevent transition to less viscous lamellar phases [1]. Formulations containing diolein-stabilized cubic phases exhibited first-order release kinetics and a diffusion-controlled release mechanism, with some MO-based formulations approaching zero-order release during the first 120 minutes [1]. The increased viscosity conferred by cubic phase stabilization is directly correlated with slower, more sustained drug release, making diolein a functional phase-stabilizing additive that cannot be simply omitted or replaced by monoolein without altering release performance.

Cubic Phase Stabilization
Class-level
Diolein addition to MO/water systems stabilized bicontinuous cubic phases and sustained slower, diffusion-controlled release.
Diolein may act as a phase-stabilizing additive for controlled release liquid crystalline depots.
Qualitative stabilization effect; release kinetics in full text.
Sustained Drug Release Cubosomes Liquid Crystalline Phases

High-Value Application Scenarios for 1,2-Dielaidin


pH-Responsive Nanocarrier Engineering with Defined Internal Architecture

The positional isomer identity of diolein directly dictates whether a nanoparticle formulation adopts a lamellar, inverse hexagonal, or discontinuous cubic internal phase when combined with ionizable lipids such as 2-hydroxyoleic acid [1]. Researchers developing pH-triggered drug release systems must therefore specify pure 1,2-diolein rather than generic mixed-isomer diolein, because uncontrolled isomeric composition introduces batch-to-batch variability in internal nanostructure that confounds structure-activity correlations and regulatory documentation of formulation composition. The 1,2-isomer specifically enables access to phase spaces not available with the 1,3-isomer alone.

Physiologically Relevant PKC Signaling Studies

1,2-Diolein activates PKC with an EC50 of 1.0 μM, occupying a distinct potency niche between the more potent but short-chain OAG (EC50 0.2 μM) and the less potent diC8 (EC50 2.0 μM) [1]. Critically, unlike OAG and diC8 which readily penetrate cell membranes and elicit robust cellular responses, the long-chain 1,2-diolein shows negligible acute cellular activity in intact neutrophil assays, making it a more faithful mimic of endogenous DAG species that are generated within membranes and act locally rather than globally [1]. This property is essential for experiments designed to recapitulate physiological PKC activation without the confounding off-target effects of membrane-permeant short-chain DAGs.

Hormone-Sensitive Lipase Enzymology and Stereospecific Tracing

HSL exhibits pronounced stereopreference for the sn-3 position of dioleoylglycerol, such that racemic 1,2(2,3)-sn-diolein undergoes progressive enantiomeric enrichment of the 1,2-sn enantiomer (ee% reaching 36% at 42% hydrolysis) [1]. Enzyme kinetic studies using non-stereodefined substrate therefore measure time-dependent, changing substrate composition rather than true kinetic constants. Procurement of stereochemically defined (S)-1,2-diolein eliminates this variable and is essential for any study involving HSL, DAG kinase, or DAG acyltransferase where substrate stereochemistry determines catalytic rates.

Sustained-Release Liquid Crystalline Depot Formulations

In monoolein- or phytantriol-based liquid crystalline drug delivery systems, diolein functions as a critical phase-stabilizing additive that prevents the cubic-to-lamellar phase transition during dissolution, thereby maintaining higher viscosity and enabling sustained, diffusion-controlled drug release approaching zero-order kinetics over the first 120 minutes [1]. Substituting or omitting diolein in such formulations results in phase destabilization and accelerated, uncontrolled drug release, directly compromising the therapeutic performance of the delivery system.

Application
Selection Property
Validation Focus
pH-Responsive Nanocarrier Engineering
Diolein positional isomer identity (1,2- vs 1,3-) determines accessible internal liquid-crystalline phases (lamellar, HII, cubic).
Phase diagram mapping by SAXS/cryo-TEM under formulation-relevant pH and lipid compositions.
PKC Signal Transduction Studies
Distinct PKC activation profile (intermediate EC50) and limited membrane permeability versus short-chain DAGs.
Verify EC50 in cell-free vs cellular assays; assess suitability for modeling endogenous membrane-generated DAG localization.
Hormone-Sensitive Lipase Enzymology
Stereochemical identity at sn-2 carbon defines substrate for HSL; racemic mixtures introduce uncontrolled enantiomeric shifts.
Confirm enantiomeric purity by chiral HPLC; validate absence of time-dependent substrate enrichment in kinetic assays.
Liquid Crystalline Depot Formulation
Diolein as phase-stabilizing additive prevents cubic-to-lamellar transition, enabling sustained release.
Phase stability under dissolution conditions; drug release kinetics over time.
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